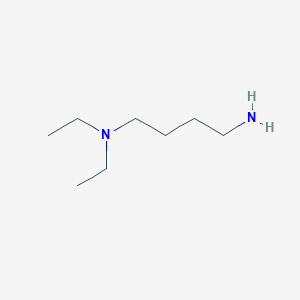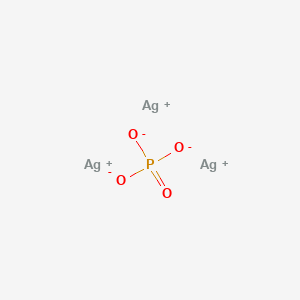
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole, also known as DMABT, is a benzothiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment, cardiovascular diseases, and neurodegenerative disorders.
作用機序
The mechanism of action of 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole is not fully understood. However, studies have suggested that 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole inhibits the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells. 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has been found to interact with DNA and RNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent cognitive decline. 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has also been found to have antioxidant properties and can scavenge free radicals. In addition, 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has been shown to have anticoagulant properties and can prevent blood clotting.
実験室実験の利点と制限
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole is also relatively inexpensive compared to other compounds with similar properties. However, 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole is also relatively toxic and can be harmful if not handled properly.
将来の方向性
There are several future directions for research on 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole. One area of interest is the development of new synthetic methods for 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole at the molecular level. This could lead to the development of new drugs that target specific pathways involved in cancer and other diseases. Finally, there is a need for more in vivo studies to investigate the efficacy and safety of 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole in animal models of disease.
合成法
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole can be synthesized through a multi-step process involving the condensation of 2-aminobenzenethiol and methyl acetoacetate, followed by the reaction with dimethylsulfamoyl chloride and hydrolysis. The final product is obtained as a yellow solid with a melting point of 203-205°C.
科学的研究の応用
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has shown potential in various scientific research applications. Studies have shown that 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has anticancer properties and can inhibit the growth of cancer cells. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has also been found to have anti-inflammatory properties and can reduce inflammation in animal models of rheumatoid arthritis. In addition, 2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole has been shown to have neuroprotective effects and can prevent cognitive decline in animal models of Alzheimer's disease.
特性
CAS番号 |
120164-84-3 |
|---|---|
製品名 |
2-(Dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole |
分子式 |
C12H17N3O3S2 |
分子量 |
315.4 g/mol |
IUPAC名 |
2-(dimethylsulfamoylamino)-6-hydroxy-4,5,7-trimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H17N3O3S2/c1-6-7(2)10(16)8(3)11-9(6)13-12(19-11)14-20(17,18)15(4)5/h16H,1-5H3,(H,13,14) |
InChIキー |
GAOXANZVESXFQB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)N(C)C)C)O)C |
正規SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)N(C)C)C)O)C |
同義語 |
Sulfamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)

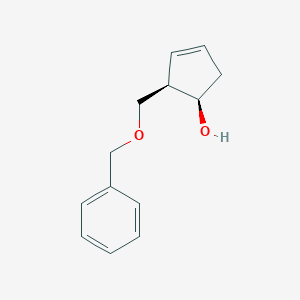
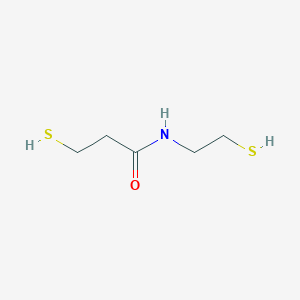
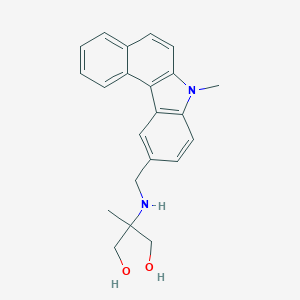


![(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid](/img/structure/B44977.png)
